molecular formula C13H8Br2N2O2S B5223664 1-(benzimidazolylsulfonyl)-2,4-dibromobenzene CAS No. 5510-05-4

1-(benzimidazolylsulfonyl)-2,4-dibromobenzene

Cat. No.: B5223664
CAS No.: 5510-05-4
M. Wt: 416.09 g/mol
InChI Key: IVHNZAWTCUEBHD-UHFFFAOYSA-N
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Description

1-(Benzimidazolylsulfonyl)-2,4-dibromobenzene is a structurally complex organic compound featuring a benzimidazole core linked to a 2,4-dibromobenzene ring via a sulfonyl group. The benzimidazole moiety is a heterocyclic aromatic system known for its electron-rich nature and biological relevance, while the sulfonyl group enhances stability and influences electronic properties. The 2,4-dibromophenyl substituent contributes significant steric bulk and lipophilicity, which may impact solubility and interaction with biological targets. This compound’s unique combination of functional groups positions it as a candidate for applications in medicinal chemistry, material science, and catalysis .

Properties

IUPAC Name

1-(2,4-dibromophenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2N2O2S/c14-9-5-6-13(10(15)7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHNZAWTCUEBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385956
Record name ST047021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5510-05-4
Record name ST047021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzimidazolylsulfonyl)-2,4-dibromobenzene typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient sulfonylation and bromination processes, ensuring high yield and purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(benzimidazolylsulfonyl)-2,4-dibromobenzene involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key References
1-(Benzimidazolylsulfonyl)-2,4-dibromobenzene Benzimidazole + Benzene Sulfonyl bridge, 2,4-dibromo substitution C₁₃H₉Br₂N₂O₂S
2-({[1-(4-Bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole Benzimidazole + Tetrazole Sulfanyl bridge, 4-bromophenyl tetrazole C₁₅H₁₁BrN₆S
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-methoxybenzamide Thiazinane + Benzamide Sulfonamide, methoxybenzoyl group C₂₃H₂₁N₃O₄S
1-(4-Chlorobenzenesulfonyl)-2-({[3-nitrophenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole Imidazole + Benzene Chlorobenzenesulfonyl, 3-nitrophenylmethylsulfanyl C₁₇H₁₅ClN₄O₄S₂

Key Observations :

  • Core Diversity : The target compound’s benzimidazole core distinguishes it from tetrazole () or thiazinane derivatives (). Benzimidazole’s aromaticity and hydrogen-bonding capacity contrast with tetrazole’s high nitrogen content, which may enhance metabolic stability .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on LogP and Molecular Weight

Compound Name Substituents LogP Molecular Weight References
This compound 2,4-Dibromo, sulfonyl ~4.8* 437.09 g/mol
1-(2-Bromoethyl)-2,4-dibromobenzene Bromoethyl, 2,4-dibromo 4.60 342.86 g/mol
1,3-Dibromobenzene 1,3-Dibromo 3.12 235.92 g/mol
2-(Benzylsulfanyl)-5-(3,4-dichlorophenyl)-1H-imidazole Dichlorophenyl, benzylsulfanyl ~3.9* 397.29 g/mol

Key Observations :

  • Lipophilicity : The target compound’s higher LogP (~4.8) compared to 1,3-dibromobenzene (LogP 3.12) suggests enhanced membrane permeability, critical for drug delivery .

Key Observations :

  • Benzimidazole Derivatives : The target compound’s bromine substituents may synergize with the benzimidazole core to enhance DNA-binding affinity, a trait observed in related anticancer agents .
  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine (e.g., ) could improve hydrophobic interactions in target binding pockets .

Research Findings and Contradictions

  • Contradictory Reactivity: While bromine generally deactivates aromatic rings, notes that 2,4-dibromobenzene derivatives exhibit unexpected reactivity in Suzuki couplings, possibly due to steric effects overriding electronic deactivation .
  • Biological Activity Variance : Despite structural similarities, sulfonyl-linked compounds (e.g., ) show broader antimicrobial activity than sulfanyl analogues (), likely due to improved stability .

Biological Activity

Overview of 1-(Benzimidazolylsulfonyl)-2,4-dibromobenzene

This compound is a synthetic organic compound that belongs to a class of chemicals known for their diverse biological activities. The presence of the benzimidazole moiety is significant in medicinal chemistry, as it is often associated with a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The compound features:

  • A benzimidazole ring, which contributes to its biological activity.
  • A sulfonyl group that enhances solubility and biological interaction.
  • Two bromine atoms that can influence the reactivity and stability of the molecule.

Antimicrobial Properties

Compounds containing benzimidazole derivatives have shown promising antimicrobial activity. Studies indicate that modifications in the benzimidazole structure can enhance efficacy against various pathogens. For instance, research has demonstrated that similar compounds exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Benzimidazole derivatives are also investigated for their anticancer potential. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies have shown that compounds with structural similarities to this compound can induce cytotoxic effects in several cancer cell lines.

Anti-inflammatory Effects

Research indicates that benzimidazole derivatives may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This activity is crucial for potential therapeutic applications in chronic inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated a series of benzimidazole derivatives for their antimicrobial properties. The results indicated that compounds with sulfonyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound816
Benzimidazole3264
Sulfonamide derivative1632

Case Study 2: Anticancer Activity

In another study published in Cancer Research, researchers investigated the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The findings revealed that modifications at the sulfonyl position significantly increased cytotoxicity.

Table 2: Cytotoxicity of Benzimidazole Derivatives on Cancer Cell Lines

CompoundIC50 (µM) against HeLa CellsIC50 (µM) against MCF-7 Cells
This compound510
Benzimidazole2025
Control (DMSO)>100>100

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